molecular formula C17H14N2O3S2 B2447304 N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941967-19-7

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2447304
CAS No.: 941967-19-7
M. Wt: 358.43
InChI Key: DSZOGBBQEUFMSV-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3S2 and its molecular weight is 358.43. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have shown anti-inflammatory activity, which is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Cellular Effects

Some thiazole derivatives have exhibited anti-cancer activity against various cancer cell lines . These compounds were found to be more effective against certain cell lines, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can exhibit changes in their effects over time, including their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide at different dosages in animal models have not been reported. Thiazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiazole derivatives are known to be involved in various cellular processes, which could potentially involve specific compartments or organelles .

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-23-10-6-7-11-15(8-10)24-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZOGBBQEUFMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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